3'-Deoxy-3'-fluoro-xylo-uridine
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Overview
Description
3’-Deoxy-3’-fluoro-xylo-uridine is a fluorinated nucleoside analogue. It is a modified form of uridine, where the hydroxyl group at the 3’ position of the sugar moiety is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-xylo-uridine typically involves the fluorination of a suitable uridine precursor. One common method involves the activation of the 3’-hydroxyl group followed by nucleophilic substitution with a fluorine source. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-xylo-uridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluoro-xylo-uridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common
Common Reagents and Conditions
Substitution Reactions:
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield fluorinated nucleoside analogues, while oxidation or reduction reactions can lead to various oxidized or reduced derivatives .
Scientific Research Applications
3’-Deoxy-3’-fluoro-xylo-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated nucleoside analogues.
Biology: The compound is used in studies of nucleic acid metabolism and enzyme function.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-xylo-uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom at the 3’ position interferes with the enzymatic processes involved in DNA and RNA synthesis, leading to chain termination or the formation of defective nucleic acids. This makes it effective as an antiviral and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine: Another fluorinated nucleoside analogue with similar properties but with an additional methyl group at the 5’ position.
2’-Deoxy-2’-fluoro-uridine: A related compound with the fluorine atom at the 2’ position instead of the 3’ position.
Uniqueness
3’-Deoxy-3’-fluoro-xylo-uridine is unique due to the specific placement of the fluorine atom at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent .
Properties
IUPAC Name |
1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOTRDLABQYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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